2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine
Description
2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and partially hydrogenated pyridine ring system. The tetrahydro designation indicates saturation at the 2,3,5,6-positions of the pyridine moiety, distinguishing it from fully aromatic imidazo[1,2-a]pyridines. This structural modification enhances conformational flexibility and influences electronic properties, making it a versatile scaffold in medicinal and synthetic chemistry .
Key synthetic routes include:
- Multicomponent reactions: Chanu et al. utilized α-oxoketenedithioacetals, diamines, and DMAD under aqueous conditions to construct tetrahydroimidazo[1,2-a]pyridines via intramolecular cyclization .
- Catalyst-free Aza-Diels-Alder reactions: Zhang et al. synthesized derivatives via reactions between 2-vinyl-4,5-dihydroimidazoles and benzylidenemalononitriles, enabling insecticidal compound development .
- Heterocyclic ketene aminals (HKAs): Reactions with bis-electrophiles yield functionalized derivatives, such as carbohydrazides and pyrido[1,2-a]pyrimidines .
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2,3,5,6-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h1,3H,2,4-6H2 |
InChI Key |
XVMYODJNZPSKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine involves a one-pot three-component condensation reaction. This reaction typically includes the following components:
- Aldehydes
- Meldrum’s acid
- 2-(Nitromethylene)imidazolidine
The reaction is carried out in a propanol medium with sodium bromide as the electrolyte, inside an undivided cell. This method is known for its efficiency and yields good to excellent results .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar multi-component reactions, optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Cyclization Reactions
Cyclization is a central strategy for constructing the tetrahydroimidazo[1,2-a]pyridine core. Two prominent methods include:
(b) α-Haloketone Cyclization
Reacting α-haloketones with 2-aminopyridines in basic media forms imidazo[1,2-a]pyridines. This method avoids toxic reagents like Lawesson’s reagent and minimizes epimerization .
Nucleophilic and Electrophilic Reactions
The nitrogen atoms and α-carbons participate in nucleophilic substitutions and electrophilic additions:
-
N-Alkylation/Arylation : The pyridine nitrogen reacts with alkyl halides or aryl boronic acids under palladium catalysis. For example, 2,3-diarylimidazo[1,2-a]pyridines are synthesized via Pd-catalyzed cross-coupling (yields: 70–85%) .
-
Electrophilic Aromatic Substitution : Halogenation at the C3 position occurs using NXS (X = Cl, Br, I) in acetic acid.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable diversification of the core structure:
Three-Component Coupling
A ligand-free, microwave-assisted reaction combines 2-aminopyridine, aryl iodides, and aryl boronic acids to form 2,3-diarylimidazo[1,2-a]pyridines. Key parameters:
| Aryl Iodide | Aryl Boronic Acid | Yield (%) |
|---|---|---|
| 4-Iodotoluene | Phenylboronic acid | 92 |
| 4-Iodoanisole | 4-Methoxyphenyl | 88 |
Functionalization and Derivatization
Post-synthetic modifications enhance biological activity:
(b) Carboxylic Acid Derivatives
Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives (e.g., compound 16 ) demonstrate heparanase-1 (HPSE1) inhibition (IC₅₀ < 10 nM) with enhanced selectivity over glucuronidases .
Reaction Mechanisms and Computational Insights
-
Cyclization : Proceeds via enamine intermediate formation, followed by intramolecular nucleophilic attack .
-
AChE Binding : Molecular docking reveals π-π interactions between the imidazo[1,2-a]pyridine ring and Trp84 in AChE’s catalytic site. Biphenyl groups engage peripheral anionic sites (e.g., Tyr334) .
Scientific Research Applications
Cholinesterase Inhibition
One of the prominent applications of 2,3,5,6-tetrahydroimidazo[1,2-a]pyridine derivatives is their role as inhibitors of cholinesterase enzymes. These compounds have shown promising results in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
- Case Study : A study synthesized several derivatives and evaluated their AChE and BChE inhibitory activities using Ellman’s colorimetric assay. Notably, compound 2h demonstrated an IC50 value of 79 µM for AChE inhibition, while compound 2j exhibited an IC50 value of 65 µM for BChE inhibition. The structural modifications significantly influenced the inhibitory potency, highlighting the importance of substituents on the imidazo[1,2-a]pyridine ring .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 2h | 79 | - |
| 2j | - | 65 |
Cancer Therapeutics
The compound has also been identified as a potential inhibitor of Heparanase-1 (HPSE1), an enzyme linked to cancer progression and kidney diseases. The inhibition of HPSE1 can impede tumor growth and metastasis.
- Case Study : Research indicated that tetrahydroimidazo[1,2-a]pyridine derivatives were optimized to enhance selectivity for HPSE1 over other glucuronidases. Compound 16 showed improved inhibitory activity against HPSE1 compared to earlier derivatives .
| Compound | HPSE1 Inhibition Activity |
|---|---|
| 16 | Enhanced compared to previous compounds |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding mechanisms of these compounds within enzyme active sites. For instance, studies revealed that the imidazo[1,2-a]pyridine ring can interact with AChE and BChE through π···π and C-H···O interactions . This understanding aids in designing more potent inhibitors by optimizing structural features.
Synthesis and Structural Modifications
The synthesis of this compound derivatives involves various methods aimed at enhancing yield and reducing steps. Multicomponent reactions have been highlighted as efficient strategies for synthesizing these compounds with high atom economy .
- Synthesis Overview : The synthesis typically involves cyclization reactions that can be optimized to minimize by-products and improve selectivity for desired targets.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Fluorine substitution at the 2-position enhances insecticidal activity by 3-fold compared to non-fluorinated analogs .
Physicochemical and Spectroscopic Properties
Table 3: Physicochemical Data for Selected Derivatives
Key Observations :
- Nitrophenyl and cyano groups increase molecular weight and polarity, correlating with higher melting points .
- Glycosylated derivatives exhibit complex NMR profiles due to stereochemistry, requiring advanced analytical validation .
Biological Activity
2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer : The compound has shown potential as an inhibitor of heparanase-1 (HPSE1), which is implicated in tumor progression and metastasis. Inhibitors targeting HPSE1 may serve as therapeutic agents in oncology .
- Antimicrobial : Various derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated antibacterial and antifungal properties .
- Neuroprotective : Some studies have highlighted its role in protecting against neurodegenerative conditions through modulation of ion channels such as TRPC5 .
- Anti-inflammatory : The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence and position of substituents on the imidazo ring significantly influence biological activity. For instance, modifications at the 5-position have been linked to enhanced potency against specific targets .
- Conformational Flexibility : The bicyclic structure allows for conformational flexibility which can enhance binding affinity to biological targets .
Case Study 1: Heparanase-1 Inhibition
A study reported the synthesis of a tetrahydroimidazo[1,2-a]pyridine derivative that acts as a potent HPSE1 inhibitor. This compound showed improved selectivity over other glucuronidases and demonstrated significant anticancer activity in vitro .
| Compound | IC50 (µM) | Selectivity for HPSE1 |
|---|---|---|
| Compound 16 | 0.5 | High |
| Compound 17 | 0.8 | Moderate |
Case Study 2: TRPC5 Inhibition
Another investigation focused on derivatives designed to inhibit the TRPC5 channel involved in renal pathophysiology. One derivative demonstrated comparable efficacy to established TRPC5 inhibitors while providing nephroprotective effects in animal models .
| Compound | Affinity (nM) | Efficacy in Rat Model |
|---|---|---|
| Compound 12 | 50 | Reduced proteinuria by 40% |
| GFB-887 | 55 | Baseline |
Q & A
Basic: What are the standard synthetic routes for 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine derivatives?
Methodological Answer:
The most common synthetic approaches include:
- One-pot two-step reactions involving cyclocondensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds, yielding derivatives with moderate purity (55–57%) and confirmed structural integrity via NMR and HRMS .
- Multi-component domino reactions , such as the five-component cascade using cyanoacetohydrazide, aromatic aldehydes, and ethylenediamine under reflux conditions. This method emphasizes operational simplicity and tolerance for diverse functional groups .
- Aqueous or green solvent-based synthesis , exemplified by Chanu et al.’s three-component reaction using α-oxoketenedithioacetals and diamines in water, avoiding organic solvents .
Basic: How are spectroscopic techniques employed in characterizing this compound derivatives?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigning chemical shifts to confirm regioselectivity (e.g., NH protons at δ 9.0–10.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and coupling constants to validate stereochemistry .
- HRMS : Validating molecular weight accuracy (e.g., calculated vs. observed m/z values within ±0.005 ppm) to resolve ambiguities in elemental composition .
- IR Spectroscopy : Identifying carbonyl (C=O, 1680–1720 cm⁻¹) and nitrile (CN, 2200–2250 cm⁻¹) functional groups .
Advanced: How can enantioselective synthesis of 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridines be achieved?
Methodological Answer:
- Ruthenium/NHC Catalysis : Direct hydrogenation of imidazo[1,2-a]pyridines using [Ru(CO)ClH(C₃H₄N₂Mes)] achieves enantiomeric ratios up to 98:2, with complete regioselectivity and tolerance for functional groups like nitro and cyano .
- Palladium-Catalyzed Transfer Hydrogenation : B₂pin₂-mediated reduction in water as a solvent and hydrogen donor selectively yields 5,6,7,8-tetrahydro derivatives, critical for synthesizing human O-GlcNAcase inhibitors .
Advanced: How should researchers address contradictory spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine NMR with HRMS to resolve discrepancies (e.g., confirming molecular formula despite low synthetic yields of 55–57%) .
- Crystallography : Single-crystal X-ray diffraction (e.g., compound 3d in ) provides unambiguous confirmation of regiochemistry and stereochemistry.
- Computational Modeling : Simulate NMR shifts using DFT to validate assignments when experimental data is ambiguous .
Advanced: What strategies optimize multi-component reactions for 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridines in green solvents?
Methodological Answer:
- Aqueous Conditions : Siddiqui et al. demonstrated iodine-catalyzed three-component reactions (2-aminopyridine + aldehyde + alkyne) in water, achieving yields >65% .
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 3 hours vs. 24 hours conventional) while maintaining high regioselectivity, as seen in the preparation of benzo-fused derivatives .
- Catalyst-Free Aza-Diels-Alder Reactions : Enable insecticidal derivative synthesis (e.g., fluoro-substituted compounds with enhanced aphid toxicity) without metal catalysts .
Advanced: How can photophysical properties of these derivatives be leveraged for therapeutic applications?
Methodological Answer:
- Singlet Oxygen Quantum Yield (ΦΔ) : Measure using phenalenone as a standard in D₂O. Derivatives exhibit ΦΔ = 0.01–0.1, suitable for photodynamic therapy (PDT) applications .
- Quenching Kinetics : Evaluate kqΔ values (0.82–6.74 × 10⁹ M⁻¹s⁻¹) to assess stability in biological media. Non-radiative relaxation pathways dominate, reducing photodegradation risks .
Advanced: What methodologies evaluate the bioactivity of 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridines?
Methodological Answer:
- Insecticidal Activity : Screen against pea aphids (Aphis craccivora) via topical application. Fluorine substitution at C2 enhances potency (e.g., LD₅₀ reduction by 40% vs. non-fluorinated analogs) .
- Anti-Inflammatory Testing : In vivo models (e.g., murine inflammation assays) validate inhibition of pro-fibrotic pathways, with IC₅₀ values correlated to substituent electronic profiles .
Advanced: How do reaction conditions influence regioselectivity in cyclocondensation reactions?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor pyrrolidine over tetrahydroimidazopyridine formation due to stabilized transition states .
- Temperature Control : Lower temperatures (0–25°C) suppress side reactions (e.g., over-oxidation) in catalytic hydrogenation, preserving enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
